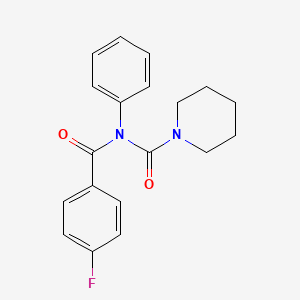
N-(4-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H19FN2O2 and its molecular weight is 326.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H25FN2O2
- Molecular Weight : 368.4 g/mol
This structure includes a piperidine ring, which is often associated with various pharmacological activities, and a fluorobenzoyl moiety that may enhance its interaction with biological targets.
The mechanism of action for this compound involves interactions with several molecular targets:
- Dopamine Receptors : Similar to other substituted benzamides, this compound may act as a dopamine antagonist, potentially influencing neurotransmitter pathways involved in mood regulation and psychotic disorders.
- Ion Channels : There is evidence suggesting that compounds with similar structures can interact with ion channels, indicating possible antiarrhythmic properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that such compounds can exhibit:
- Anti-Angiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) model showed that derivatives effectively inhibited blood vessel formation, which is crucial for tumor growth .
| Compound | Anti-Angiogenic Effect | DNA Cleavage Activity |
|---|---|---|
| 10a | Significant | Yes |
| 10b | Significant | Yes |
| 10c | Significant | Yes |
These findings suggest that structural modifications in the piperidine moiety can enhance anticancer efficacy through both anti-angiogenic and cytotoxic mechanisms.
Neuropharmacological Effects
The compound's interaction with dopamine receptors suggests potential applications in treating neurological conditions. Specifically, it may help manage symptoms associated with schizophrenia or bipolar disorder due to its dopaminergic modulation.
Study 1: Anticancer Efficacy
A study investigated the efficacy of various piperidine derivatives in inhibiting angiogenesis and inducing DNA cleavage. The results indicated that this compound derivatives demonstrated significant activity against cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment .
Study 2: Neuropharmacology
Research focused on the neuropharmacological effects of similar compounds revealed that they could modulate neurotransmitter systems effectively. The binding affinity to dopamine receptors was evaluated using radiolabeled ligand assays, showing promising results for the development of antipsychotic medications.
特性
IUPAC Name |
N-(4-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-11-9-15(10-12-16)18(23)22(17-7-3-1-4-8-17)19(24)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKLZFBPIATABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














